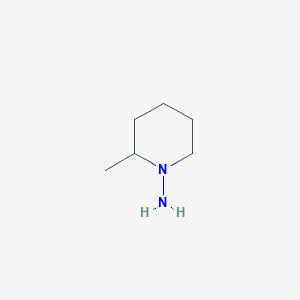

2-Methylpiperidin-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylpiperidin-1-amine is an organic compound with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol. It is a derivative of piperidine, featuring a methyl group at the second position of the piperidine ring. This compound is known for its utility in various chemical, biological, and industrial applications.

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method involves the reductive amination of 2-methylpiperidone with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

Hydrogenation: Another approach is the hydrogenation of 2-methylpiperidin-1-one using a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimized for high yield and purity. The choice of catalyst and reaction conditions is crucial to achieving the desired product quality.

Types of Reactions:

Oxidation: this compound can be oxidized to form 2-methylpiperidin-1-one using oxidizing agents like hydrogen peroxide or chromium(VI) oxide.

Reduction: The compound can be reduced to form 2-methylpiperidine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: N-alkylation reactions can be performed using alkyl halides to introduce various alkyl groups at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), chromium(VI) oxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)

Substitution: Alkyl halides (e.g., methyl iodide), base catalysts (e.g., triethylamine)

Major Products Formed:

Oxidation: 2-Methylpiperidin-1-one

Reduction: 2-Methylpiperidine

Substitution: N-alkylated derivatives of this compound

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

- 2-Methylpiperidin-1-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for versatile reactions, making it valuable in the preparation of pharmaceuticals and agrochemicals .

Synthetic Routes

- Common synthetic methods include reductive amination of 2-methylpiperidone with ammonia using reducing agents like sodium cyanoborohydride, and hydrogenation of 2-methylpiperidin-1-one under suitable conditions.

Biological Applications

Pharmacological Research

- This compound is extensively studied for its potential biological activity, particularly its interaction with neurotransmitter receptors. Research indicates that structural modifications can significantly affect receptor affinity, which is crucial for drug design .

Neuropharmacology

- In neuropharmacological studies, derivatives of this compound have shown high binding affinities for serotonin transporters (SERT) and norepinephrine transporters (NET). For instance, compounds with similar structures demonstrated K_i values indicating significant therapeutic potential .

Cancer Therapy

- Recent studies suggest that piperidine derivatives, including this compound, exhibit anticancer properties. A notable study highlighted a derivative's ability to induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent .

Medicinal Applications

Therapeutic Agent Development

- Ongoing research explores the use of this compound as a precursor in synthesizing various therapeutic agents, including antihistamines and analgesics. Its role in drug development is underscored by its ability to inhibit specific enzymes involved in disease pathways .

Alzheimer's Disease Treatment

- The compound has been investigated for its potential to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's disease therapy. Modifications to the piperidine structure have improved brain exposure and therapeutic efficacy .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in producing specialty chemicals and polymers. Its unique properties facilitate the synthesis of dyes and other industrial chemicals .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 2-Methylpiperidin-1-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparaison Avec Des Composés Similaires

2-Methylpiperidin-1-amine is structurally similar to other piperidine derivatives, such as piperidine itself, N-methylpiperidine, and 2-ethylpiperidine. its unique methyl group at the second position imparts distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it particularly valuable in specific applications where precise structural requirements are necessary.

Activité Biologique

2-Methylpiperidin-1-amine, a derivative of piperidine, has garnered attention for its diverse biological activities. This compound's structure, characterized by a six-membered ring containing nitrogen, allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C6H15N with a molecular weight of approximately 113.20 g/mol. Its structure includes a piperidine ring with a methyl group at the second position, contributing to its unique chemical reactivity and biological profile.

Antifungal Properties

Recent studies have indicated that derivatives of this compound exhibit significant antifungal activity. For instance, compounds such as N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine have shown effectiveness against pathogens like Cryptococcus neoformans and Trichophyton species. The interaction mechanisms are believed to involve receptor binding and enzymatic inhibition, which are common pathways for antifungal agents.

Anticancer Activity

Research has highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. A study demonstrated that certain piperidine-based compounds showed cytotoxicity and induced apoptosis in various cancer cell lines, suggesting their role as anticancer agents. The compounds were designed using a three-component reaction approach that enhances their binding affinity to cancer cell receptors .

Neurological Applications

The compound has also been investigated for its effects on neurological disorders. For example, modifications of piperidine derivatives have been linked to improved inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer’s disease. These findings suggest that this compound may contribute to the development of novel treatments for neurodegenerative conditions .

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, indicating potential therapeutic applications against diseases such as COVID-19 and other viral infections .

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-methylpiperidin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-4-2-3-5-8(6)7/h6H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHFUGFMQDIJKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596333 |

Source

|

| Record name | 2-Methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21399-44-0 |

Source

|

| Record name | 2-Methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.